

# Application Notes and Protocols for the Characterization of Tataramide B

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## Compound of Interest

Compound Name: *Tataramide B*

Cat. No.: *B8023272*

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## Introduction

**Tataramide B** is a cytotoxic cyclic peptide that has been isolated from the marine cyanobacterium *Symploca* sp.[1]. Its complex structure, which includes the unusual amino acid residue 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), necessitates detailed spectroscopic analysis for complete characterization[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of such natural products. This document provides the detailed  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Tataramide B** and outlines the experimental protocols for their acquisition.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **Tataramide B**, recorded at 500 MHz and 125 MHz, respectively. This data is crucial for the verification and structural analysis of the compound.

### Table 1: $^1\text{H}$ NMR Data for Tataramide B (500 MHz)

Position	$\delta$ H (ppm)	Multiplicity	J (Hz)	HMBC Correlations (C)
Ala				
NH	8.12	d	8.5	C $\alpha$ , C=O
$\alpha$	4.45	m	C $\beta$ , C=O	
$\beta$	1.35	d	7.0	C $\alpha$ , C=O
Leu				
NH	7.85	d	8.5	C $\alpha$ , C=O
$\alpha$	4.65	m	C $\beta$ , C $\gamma$ , C=O	
$\beta$	1.68, 1.55	m	C $\alpha$ , C $\gamma$ , C $\delta$ 1, C $\delta$ 2	
$\gamma$	1.62	m	C $\beta$ , C $\delta$ 1, C $\delta$ 2	
$\delta$ 1	0.95	d	6.5	C $\gamma$ , C $\beta$
$\delta$ 2	0.93	d	6.5	C $\gamma$ , C $\beta$
Val				
NH	7.95	d	9.0	C $\alpha$ , C=O
$\alpha$	4.30	dd	9.0, 5.0	C $\beta$ , C=O
$\beta$	2.15	m	C $\alpha$ , C $\gamma$ 1, C $\gamma$ 2	
$\gamma$ 1	0.98	d	7.0	C $\beta$ , C $\alpha$
$\gamma$ 2	0.96	d	7.0	C $\beta$ , C $\alpha$
N-Me-Phe				
N-CH <sub>3</sub>	3.06	s	C $\alpha$ , C=O	
$\alpha$	5.35	dd	10.0, 5.0	C $\beta$ , C=O, Ph-C1'
$\beta$	3.15, 3.05	m	C $\alpha$ , Ph-C1', Ph-C2'	

Ph-H2', H6'	7.25	d	7.5	Ph-C4'
Ph-H3', H5'	7.30	t	7.5	Ph-C1'
Ph-H4'	7.20	t	7.5	Ph-C2', C6'
N-Me-Gln				
N-CH <sub>3</sub>	2.82	s	C $\alpha$ , C=O	
$\alpha$	4.85	t	7.5	C $\beta$ , C=O
$\beta$	2.10, 1.95	m	C $\alpha$ , C $\gamma$ , C $\delta$	
$\gamma$	2.30	m	C $\beta$ , C $\delta$	
CONH <sub>2</sub>	7.50, 6.90	br s	C $\delta$	
Lactic Acid				
$\alpha$	4.15	q	7.0	C $\beta$ , C=O
$\beta$	1.39	d	7.0	C $\alpha$ , C=O
Ahppa				
27	2.42, 2.29	m	C26, C28	
28	3.95	m	C27, C29	
29	4.16	m	C28, C30, C31	
30	2.85, 2.75	m	C29, C31	
Ph-H32, H36	7.22	d	7.5	Ph-C34
Ph-H33, H35	7.28	t	7.5	Ph-C31
Ph-H34	7.18	t	7.5	Ph-C32, C36
O-Me-Pro				
O-CH <sub>3</sub>	3.45	s	C $\delta$	
$\alpha$	4.55	t	8.0	C $\delta$ , C=O
$\beta$	2.05, 1.85	m	C $\alpha$ , C $\gamma$	

$\gamma$	1.95	m	C $\beta$ , C $\delta$
$\delta$	3.65, 3.55	m	C $\gamma$ , O-CH <sub>3</sub>

**Table 2:  $^{13}\text{C}$  NMR Data for Tataramide B (125 MHz)**

Position	$\delta C$ (ppm)	Multiplicity (from HSQC)
Ala		
C=O	173.5	C
C $\alpha$	50.5	CH
C $\beta$	18.0	CH <sub>3</sub>
Leu		
C=O	173.0	C
C $\alpha$	52.5	CH
C $\beta$	41.5	CH <sub>2</sub>
C $\gamma$	25.0	CH
C $\delta$ 1	23.0	CH <sub>3</sub>
C $\delta$ 2	22.0	CH <sub>3</sub>
Val		
C=O	172.5	C
C $\alpha$	59.2	CH
C $\beta$	31.0	CH
C $\gamma$ 1	19.5	CH <sub>3</sub>
C $\gamma$ 2	19.0	CH <sub>3</sub>
N-Me-Phe		
C=O	171.0	C
N-CH <sub>3</sub>	30.5	CH <sub>3</sub>
C $\alpha$	55.9	CH
C $\beta$	38.0	CH <sub>2</sub>
Ph-C1'	137.5	C

Ph-C2', C6'	129.0	CH
Ph-C3', C5'	128.5	CH
Ph-C4'	127.0	CH
N-Me-Gln		
C=O	172.0	C
N-CH <sub>3</sub>	29.5	CH <sub>3</sub>
C $\alpha$	55.6	CH
C $\beta$	28.0	CH <sub>2</sub>
C $\gamma$	32.0	CH <sub>2</sub>
C $\delta$	175.0	C
Lactic Acid		
C=O	176.0	C
C $\alpha$	68.7	CH
C $\beta$	20.5	CH <sub>3</sub>
Ahppa		
C26	174.0	C
C27	42.0	CH <sub>2</sub>
C28	69.4	CH
C29	54.0	CH
C30	40.0	CH <sub>2</sub>
Ph-C31	138.0	C
Ph-C32, C36	129.5	CH
Ph-C33, C35	128.0	CH
Ph-C34	126.5	CH

O-Me-Pro		
C=O	171.5	C
O-CH <sub>3</sub>	58.0	CH <sub>3</sub>
C $\alpha$	59.5	CH
C $\beta$	29.0	CH <sub>2</sub>
C $\gamma$	23.5	CH <sub>2</sub>
C $\delta$	68.0	CH <sub>2</sub>

## Experimental Protocols

### Sample Preparation for NMR Spectroscopy

- Isolation: **Tataramide B** is isolated from the marine cyanobacterium *Symploca* sp. through a series of extraction and chromatography steps. A typical procedure involves extraction with a polar solvent mixture (e.g., 30% ethanol in water), followed by size-exclusion chromatography (e.g., Sephadex LH-20) and repeated reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compound[1].
- Sample Preparation:
  - Accurately weigh approximately 2-5 mg of purified **Tataramide B**.
  - Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CD<sub>3</sub>OD, or CDCl<sub>3</sub>). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable proton signals.
  - Transfer the solution to a 5 mm NMR tube.
  - Ensure the solution is clear and free of any particulate matter.

### NMR Data Acquisition

The following protocols outline the acquisition of standard 1D and 2D NMR spectra for the structural elucidation of **Tataramide B**.

#### Instrumentation:

- A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity, especially for  $^{13}\text{C}$  and 2D NMR experiments.

#### 1D NMR Spectra:

- $^1\text{H}$  NMR:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
  - Process the data with an exponential window function and perform phase and baseline corrections.
  - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2 seconds.
  - Process the data with an exponential window function and perform phase and baseline corrections.
  - Reference the spectrum to the solvent peak.

#### 2D NMR Spectra:

- COSY (Correlation Spectroscopy):
  - Purpose: To identify proton-proton spin-spin couplings within the molecule.
  - Acquire a gradient-enhanced COSY (gCOSY) spectrum.

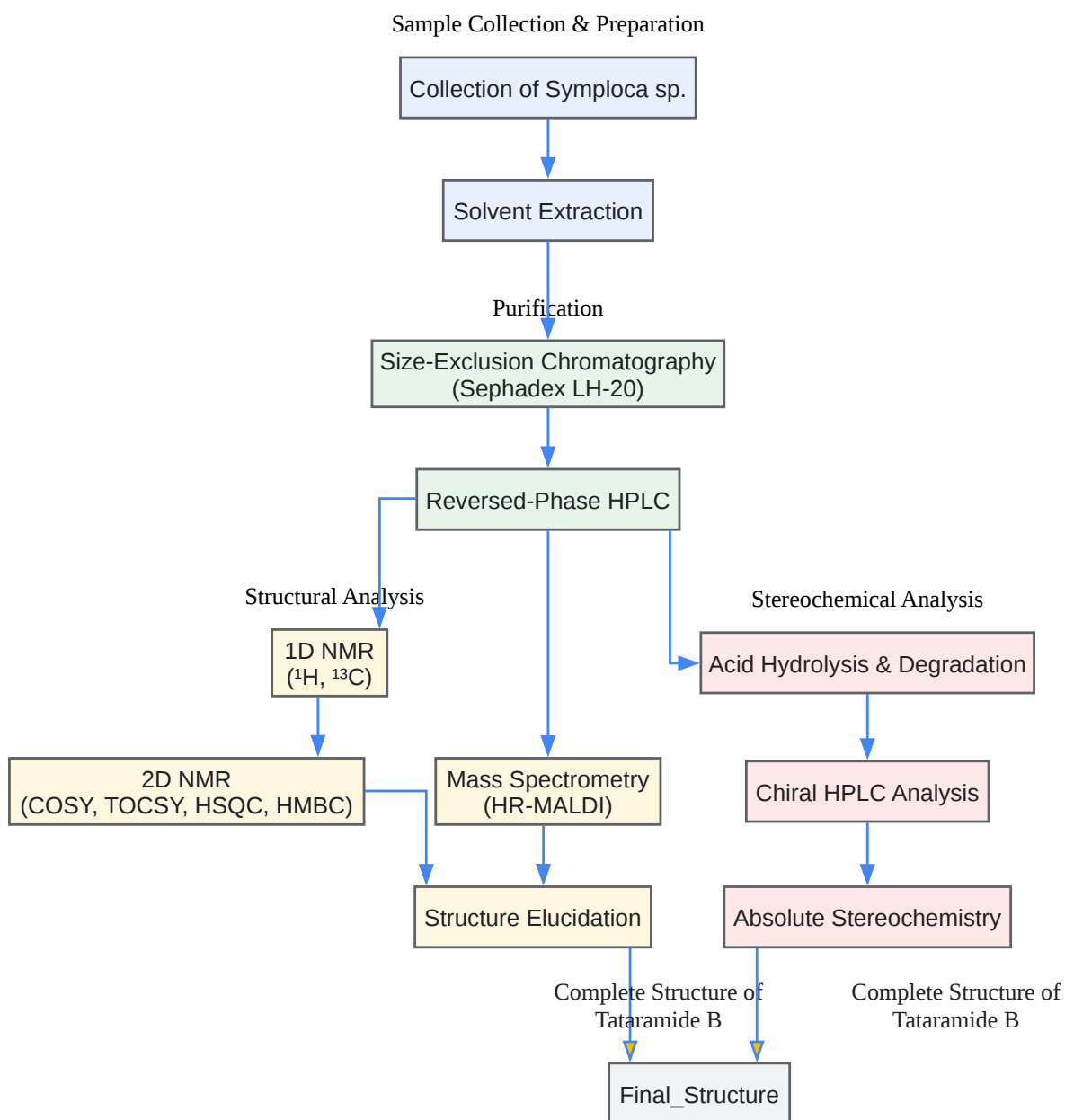


- Typical parameters: 256-512 increments in the indirect dimension, 8-16 scans per increment.
- TOCSY (Total Correlation Spectroscopy):
  - Purpose: To identify protons belonging to the same spin system (i.e., within an amino acid residue).
  - Acquire a TOCSY spectrum with a mixing time of 60-80 ms.
  - Typical parameters: 256-512 increments, 8-16 scans per increment.
- HSQC (Heteronuclear Single Quantum Coherence):
  - Purpose: To correlate directly bonded protons and carbons.
  - Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum.
  - Typical parameters: 256-512 increments, 16-32 scans per increment.
- HMBC (Heteronuclear Multiple Bond Correlation):
  - Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and identifying quaternary carbons.
  - Acquire a gradient-enhanced HMBC spectrum.
  - Typical parameters: 256-512 increments, 32-64 scans per increment. The long-range coupling constant can be optimized around 8 Hz.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy):
  - Purpose: To determine the spatial proximity of protons, which is essential for determining the 3D structure and stereochemistry.
  - Acquire a NOESY or ROESY spectrum with a mixing time appropriate for the molecular size (e.g., 200-500 ms for NOESY).

- Typical parameters: 256-512 increments, 16-32 scans per increment.

## Workflow for Tataramide B Characterization

The following diagram illustrates the logical workflow for the isolation and structural characterization of **Tataramide B**.



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Figure 1. Workflow for the characterization of **Tataramide B**.

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## References

- 1. repository.si.edu [repository.si.edu]
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